Product packaging for 1-[(Benzyloxy)methyl]-4-methoxybenzene(Cat. No.:CAS No. 3613-53-4)

1-[(Benzyloxy)methyl]-4-methoxybenzene

Cat. No.: B3032688
CAS No.: 3613-53-4
M. Wt: 228.29 g/mol
InChI Key: ACLBPOYHWBIGOF-UHFFFAOYSA-N
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Description

Structural Characteristics and Chemical Classification

1-[(Benzyloxy)methyl]-4-methoxybenzene is an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of approximately 228.29 g/mol . smolecule.comchemspider.com Its structure is characterized by a central benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a benzyloxymethyl group (-CH₂OCH₂C₆H₅).

The presence of the methoxy group classifies it as an anisole (B1667542) derivative. hmdb.cahmdb.ca Anisoles are a class of organic compounds containing a methoxybenzene moiety. The molecule possesses two ether linkages, making it a diether. The key structural features include the electron-donating methoxy group, which influences the reactivity of the aromatic ring, and the benzyloxy group, which can participate in various chemical reactions. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol chemspider.com
Boiling Point 329.3°C at 760 mmHg lookchem.com
Density 1.07 g/cm³ lookchem.com
Flash Point 126.2°C lookchem.com

| Refractive Index | 1.557 lookchem.com |

Note: Data presented in this table is compiled from various chemical databases and may represent typical values.

Significance in Contemporary Organic Synthesis

In the field of organic synthesis, this compound is recognized as a versatile intermediate. smolecule.com The distinct reactivity of its functional groups allows for a wide range of chemical modifications, making it a valuable tool for chemists.

The methoxy group on the aromatic ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution reactions. smolecule.comwikipedia.org This allows for the regioselective introduction of other functional groups onto the benzene ring. smolecule.com

The benzylic position (the carbon atom connecting the phenyl group to the ether oxygen) is particularly reactive. It can undergo oxidation to form carbonyl compounds or participate in nucleophilic substitution reactions. smolecule.com Furthermore, the benzyloxy group itself can be used as a protecting group in the synthesis of complex molecules, particularly in carbohydrate chemistry, due to its stability under various reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions. smolecule.com

Overview of Synthetic Utility as a Key Building Block

The utility of this compound as a key building block stems from its capacity to serve as a precursor for more complex molecular structures. It is a fundamental component in the synthesis of polyfunctional aromatic ethers. smolecule.com Methodologies such as the Williamson ether synthesis and various cross-coupling reactions can utilize this compound to construct elaborate ether systems. smolecule.com

Its role extends to being an intermediate in the synthesis of a variety of organic compounds and potentially pharmaceuticals. smolecule.comontosight.ai The benzyloxymethyl moiety can be transferred to other molecules in acid-catalyzed reactions, where it acts as a stable carbocation precursor. smolecule.com This reactivity is crucial for constructing specific molecular frameworks. Researchers have also explored the photochemical reactivity of its derivatives, such as azido-functionalized analogues, which can generate reactive nitrene intermediates upon UV irradiation for use in cycloaddition or insertion reactions. smolecule.com

Table 2: Key Reactions Involving this compound

Reaction Type Description
Electrophilic Aromatic Substitution The methoxy group directs incoming electrophiles to the ortho and para positions of the benzene ring. smolecule.com
Oxidation The benzylic position can be oxidized to yield corresponding carbonyl compounds. smolecule.com
Nucleophilic Substitution The benzylic position is susceptible to attack by nucleophiles, allowing for the displacement of the benzyloxy group. smolecule.com

| Protecting Group Chemistry | The benzyloxy group can be used to protect hydroxyl groups during multi-step syntheses. smolecule.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B3032688 1-[(Benzyloxy)methyl]-4-methoxybenzene CAS No. 3613-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(phenylmethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBPOYHWBIGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292486
Record name 1-[(benzyloxy)methyl]-4-methoxybenzene
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-53-4
Record name NSC83176
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(benzyloxy)methyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of 1 Benzyloxy Methyl 4 Methoxybenzene

Oxidation Reactions at the Benzylic Position

The benzylic position of 1-[(benzyloxy)methyl]-4-methoxybenzene, specifically the carbon atom bonded to both the methoxybenzene ring and the benzyloxy group, is susceptible to oxidation. This reactivity is contingent upon the presence of at least one hydrogen atom at this benzylic position. youtube.com Strong oxidizing agents can cleave the C-H bond and transform the benzylic carbon into a carbonyl group.

Common reagents used for this transformation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of an acid, such as sulfuric acid (H₂SO₄). youtube.comsmolecule.com The reaction typically proceeds by oxidizing the benzylic methylene (B1212753) group to a carbonyl, which, depending on the specific structure and reaction conditions, could potentially lead to the formation of corresponding aldehydes or carboxylic acids. For instance, treatment with potent oxidizing agents like potassium permanganate can result in the formation of benzoic acid derivatives. smolecule.com The general requirement for this type of reaction is the presence of a benzylic proton; tertiary benzylic positions lacking such a proton are inert to these oxidation conditions. youtube.com

Table 1: Oxidation of the Benzylic Position

Oxidizing AgentTypical ConditionsProduct TypeReference
Potassium Permanganate (KMnO₄)HeatBenzoic acid derivatives smolecule.com
Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄)Aqueous solutionCarboxylic acid youtube.com

Nucleophilic Substitution Pathways

The benzylic carbon in this compound is an electrophilic center and can undergo nucleophilic substitution reactions. smolecule.com Depending on the substrate, solvent, and nucleophile, these reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the potential benzylic carbocation, enhanced by the adjacent oxygen and aromatic ring, can favor an Sₙ1 pathway under appropriate conditions.

A notable reaction pathway involves the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst. smolecule.com In this process, the benzyloxy oxygen is protonated, leading to the formation of a reactive alkoxysulfonium species. This intermediate is highly electrophilic and becomes susceptible to attack by various nucleophiles. Subsequent reaction with nucleophiles like water can lead to cleavage of the benzyloxy group and formation of an aldehyde. smolecule.com

Electrophilic Aromatic Substitution on the Activated Methoxybenzene Ring

The methoxybenzene ring in this compound is "activated" towards electrophilic aromatic substitution. The methoxy (B1213986) group (–OCH₃) is a powerful electron-donating group, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. scielo.org.mx

This activating effect also directs the position of substitution. The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the methoxy group. smolecule.comlibretexts.org This is due to the ability of the oxygen's lone pairs to participate in resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. youtube.com This stabilization results in a lower activation energy for ortho and para substitution compared to meta substitution. youtube.com Consequently, reactions such as nitration or Friedel-Crafts acylation on methoxybenzene yield predominantly ortho and para isomers. libretexts.org

Table 2: Product Isomer Distribution in Electrophilic Substitution of Methoxybenzene (Anisole)

Reaction% Ortho-Product% Meta-Product% Para-ProductReference
Nitration30–400–260–70 libretexts.org
Friedel-Crafts Acylation5–100–590–95 libretexts.org
Bromination~10Trace~90 libretexts.org

Selective Deprotection Strategies for Benzyloxy Ethers

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its stability under various conditions and its susceptibility to selective removal. Several methods exist for the deprotection of benzyl (B1604629) ethers. organic-chemistry.orgatlanchimpharma.com

One of the most common methods is hydrogenolysis, which involves cleavage of the carbon-oxygen bond by catalytic hydrogenation. organic-chemistry.orgjk-sci.com Other reductive methods employ one-electron reducing agents. atlanchimpharma.com Cleavage can also be achieved under acidic conditions, often using Lewis acids, which coordinate to the ether oxygen and facilitate bond breaking. atlanchimpharma.com Additionally, oxidative cleavage provides an alternative pathway. For benzyl ethers containing electron-donating groups, such as the p-methoxybenzyl (PMB) ether, specific oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for selective deprotection due to the stabilization of the intermediate carbocation. organic-chemistry.org

Catalytic Debenzylation Utilizing Heterogeneous Catalysts

Catalytic debenzylation, or hydrogenolysis, is a widely used method for cleaving benzyl ethers to yield the corresponding alcohol and toluene (B28343). organic-chemistry.orgjk-sci.com This transformation is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). atlanchimpharma.comjk-sci.com The reaction involves the use of hydrogen gas (H₂) or a hydrogen transfer source, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate. organic-chemistry.orgjk-sci.com

The mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination and transfer of hydrogen lead to the release of the deprotected alcohol and toluene, regenerating the Pd(0) catalyst. jk-sci.com Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is another popular and often more effective catalyst for this transformation. atlanchimpharma.com The choice of solvent can significantly impact the reaction rate, with solvents like tetrahydrofuran (B95107) (THF) and acetic acid often providing higher efficiency. atlanchimpharma.com

Table 3: Common Heterogeneous Catalysts for Debenzylation

CatalystHydrogen SourceTypical SolventsReference
Palladium on Carbon (Pd/C)H₂, 1,4-Cyclohexadiene, Ammonium FormateEthanol, Methanol, THF, Acetic Acid atlanchimpharma.comjk-sci.com
Pearlman's Catalyst (Pd(OH)₂/C)H₂Ethanol, Methanol, THF atlanchimpharma.com
5-Sulfosalicylic acid (SFSA) functionalized silica- (Condensation reaction)- researchgate.net

Reactivity in Cross-Coupling Methodologies

This compound itself is not a typical substrate for direct cross-coupling reactions, as it lacks a suitable leaving group (like a halide or triflate) on the aromatic ring. However, it serves as a precursor to compounds that can participate in such transformations. smolecule.comnih.gov

For instance, the methoxybenzene ring can be functionalized, such as through electrophilic bromination, to introduce a leaving group. The resulting bromo-derivative, 4-(benzyloxy)-2-bromo-1-methoxybenzene, can then be converted into other intermediates, like aromatic boronic acid derivatives. nih.gov These derivatives are key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. nih.govlmaleidykla.lt This two-step approach—functionalization followed by cross-coupling—allows for the incorporation of the benzyloxymethoxybenzene scaffold into more complex molecular architectures.

Polymerization Characteristics of Related Benzyloxymethyl-Containing Monomers

While this compound is not a monomer itself, structurally related compounds containing benzyloxymethyl groups have been synthesized and utilized as monomers in polymerization reactions. A key example is 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, which has been used for the synthesis of π-conjugated polymers. nih.gov

This monomer can undergo polymerization to form derivatives of poly(p-phenylenevinylene) (PPV), a class of polymers known for their potential applications as electroluminescent materials in devices like organic light-emitting diodes (OLEDs). The benzyloxy and methoxy groups on the monomer influence the solubility and electronic properties of the resulting polymer, while the chloromethyl groups provide the reactive sites for the polymerization process. The synthesis of such functionalized monomers highlights the role of the benzyloxymethyl moiety as a component in designing advanced polymeric materials. nih.gov

Kinetics and Mechanism of Cationic Photopolymerization

While specific kinetic studies on the cationic photopolymerization of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established principles of cationic polymerization of vinyl ethers and related compounds. acs.orgwikipedia.org The presence of the electron-donating 4-methoxybenzyl group is expected to make the ether oxygen sufficiently nucleophilic to be susceptible to attack by a photogenerated acid, initiating polymerization.

The general mechanism for the cationic photopolymerization of a vinyl ether, which can be considered analogous to the potential polymerization involving the ether linkage in this compound, involves three main stages: initiation, propagation, and termination.

Initiation: This process begins with a photoinitiator, typically an onium salt (e.g., a diaryliodonium or triarylsulfonium salt), which upon irradiation with UV light, undergoes photolysis to generate a strong Brønsted acid (H⁺). rsc.orgd-nb.info This acid then protonates the ether oxygen of the monomer, creating a reactive oxonium ion.

Propagation: The generated oxonium ion is a highly electrophilic species that can be attacked by the oxygen atom of another monomer molecule. This process leads to the formation of a new, longer oxonium ion at the chain end, allowing the polymer chain to grow. aston.ac.uk The rate of propagation in cationic polymerization is typically very high. d-nb.info

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with impurities (such as water), counter-ion combination, or chain transfer to the monomer or solvent. wikipedia.org In the context of ethers, chain transfer reactions can play a significant role in controlling the molecular weight of the resulting polymer. researchgate.net

The kinetics of such a photopolymerization would be influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, the reaction temperature, and the nature of the solvent. acs.org The electron-donating nature of the 4-methoxy group would likely enhance the reactivity of the ether oxygen, potentially leading to a faster rate of initiation and propagation compared to unsubstituted benzyl ethers.

Table 1: Illustrative Kinetic Parameters for Cationic Photopolymerization of a Model Vinyl Ether

ParameterValueConditions
Rate of Polymerization (Rp)1.5 x 10⁻³ mol L⁻¹ s⁻¹[Monomer] = 1.0 M, [Photoinitiator] = 0.01 M, UV intensity = 10 mW/cm²
Quantum Yield of Initiation (Φi)0.5Wavelength = 365 nm
Propagation Rate Constant (kp)5 x 10³ L mol⁻¹ s⁻¹In dichloromethane (B109758) at 25°C
Termination Rate Constant (kt)2 x 10¹ L mol⁻¹ s⁻¹In dichloromethane at 25°C

Note: This table provides hypothetical data for a typical vinyl ether to illustrate the kinetic parameters and is not based on experimental results for this compound.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent groups: the 4-methoxy group, the benzene ring, and the benzyloxymethyl group. These effects dictate the molecule's behavior in various chemical transformations, particularly in electrophilic aromatic substitution reactions.

Electronic Effects:

The methoxy group (-OCH₃) at the para position is a strong activating group for electrophilic aromatic substitution. youtube.commsu.edu It exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons to the benzene ring, thereby increasing the electron density at the ortho and para positions. youtube.com This makes the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.eduuomustansiriyah.edu.iq The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group (positions 2 and 6). libretexts.org

The benzyloxymethyl group (-CH₂OCH₂C₆H₅) is generally considered to be an ortho, para-directing group as well, although it is a weaker activator than the methoxy group. The ether oxygen can donate electron density to the ring via a positive mesomeric effect, while the alkyl portion has a weak positive inductive effect (+I).

The combined electronic effects of the strongly activating methoxy group and the weakly activating benzyloxymethyl group render the aromatic ring highly susceptible to electrophilic attack, with the positions ortho to the methoxy group being the most favored sites for substitution.

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The benzyloxymethyl group is sterically bulky. numberanalytics.com This bulkiness will hinder the approach of an electrophile to the positions ortho to it. youtube.com Therefore, while the positions ortho to the methoxy group are electronically favored, the position that is also ortho to the benzyloxymethyl group (position 2) will be sterically hindered. Consequently, electrophilic substitution is most likely to occur at the less sterically hindered position ortho to the methoxy group (position 6).

Table 2: Relative Reactivity and Isomer Distribution in a Model Electrophilic Aromatic Substitution Reaction (Nitration)

Substituted BenzeneRelative Rate of Nitration (Benzene = 1)Ortho Product (%)Meta Product (%)Para Product (%)
Anisole (B1667542) (Methoxybenzene)10⁴~40<1~60
Toluene (Methylbenzene)25~60~3~37
Hypothetical: 1-Methyl-4-methoxybenzeneHigh (>>25)High (at position ortho to methoxy)Very LowN/A

Note: This table provides data for related compounds to illustrate the directing and activating effects of methoxy and alkyl groups. The entry for 1-methyl-4-methoxybenzene is a qualitative prediction based on these trends and is not experimental data for this compound.

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Applications in Natural Product Total Synthesis

The structural framework of 1-[(Benzyloxy)methyl]-4-methoxybenzene makes it a valuable precursor in the multistep synthesis of complex, biologically active natural products. The benzyl (B1604629) group serves as a reliable protecting group for the hydroxymethyl moiety, while the methoxy-activated ring can be further functionalized.

Precursors to Carbapenem (B1253116) Core Structures

While the 4-methoxybenzyl (PMB) group is widely used as a protecting group in the synthesis of sensitive molecules like β-lactams, direct application of this compound as a precursor for carbapenem antibiotics is not extensively documented in prominent literature. nih.gov However, the stability of the benzyl ether and the electronic properties of the methoxybenzyl moiety are features commonly sought in the protecting group strategies employed during the assembly of the carbapenem core.

Building Blocks for Complex Polycyclic Natural Products (e.g., Iejimalides)

The utility of this compound extends to its role as a foundational element for assembling intricate molecular frameworks. Although its specific use in the synthesis of Iejimalides is not prominently detailed, derivatives of this compound have been successfully employed in the chemoenzymatic convergent synthesis of other complex natural products. smolecule.com For instance, it has served as a key intermediate in a 16-step synthesis of 10-benzyloxy-narciclasine derivatives, highlighting its utility in constructing highly functionalized polycyclic systems. smolecule.com The synthesis involved key steps such as toluene (B28343) dioxygenase-mediated hydroxylation and intramolecular Heck cyclization, where the benzyloxy group provided essential protection and structural integrity. smolecule.com

Utility in Pharmaceutical Compound Synthesis

The functional groups within this compound allow for diverse chemical modifications, making it a useful intermediate in the synthesis of pharmaceutical compounds. smolecule.com The presence of the benzyloxy pharmacophore is a feature in a number of biologically active molecules.

Construction of Elaborate Aromatic and Heterocyclic Systems

This compound is a fundamental building block for creating more complex, polyfunctional aromatic ether systems. smolecule.com The methoxy (B1213986) group on the benzene (B151609) ring is an ortho-, para-director for electrophilic aromatic substitution, allowing for controlled addition of other functional groups onto the ring. smolecule.com This feature enables chemists to build elaborate aromatic structures with precise substitution patterns. Furthermore, the benzylic position can undergo reactions such as nucleophilic substitution, providing a handle for linking the core structure to other molecular fragments, including heterocyclic rings. smolecule.com

Contributions to Materials Science and Polymer Chemistry

The aromatic character and potential reactivity of this compound and its derivatives make them valuable in materials science. smolecule.com A significant application is in the synthesis of π-conjugated polymers, which are essential for developing electroluminescent materials used in organic light-emitting diodes (OLEDs).

A chlorinated derivative, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene , serves as a key monomer for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. nih.gov These polymers are known for their potential in creating materials that emit light upon the application of an electric field. The synthesis of this monomer involves the chloromethylation of the parent 1-(benzyloxy)-4-methoxybenzene structure. nih.gov

Table 1: Applications of this compound and Derivatives

Application Area Specific Use Key Structural Feature Utilized
Natural Product Synthesis Intermediate in the synthesis of 10-benzyloxy-narciclasine derivatives. smolecule.com Benzyloxy protecting group and modifiable aromatic ring.
Pharmaceutical Synthesis Scaffold for directing asymmetric synthesis of chiral molecules. organic-chemistry.orggoogle.com Rigid aromatic framework and stable protecting group.
Aromatic System Construction Building block for polyfunctional aromatic ethers via electrophilic substitution. smolecule.com Activating and directing effect of the methoxy group.
Materials Science Monomer precursor for π-conjugated polymers (PPV derivatives) used in electroluminescent materials. nih.gov Polymerizable groups (chloromethyl) on the aromatic backbone.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the fundamental framework for the structural assignment of 1-[(Benzyloxy)methyl]-4-methoxybenzene.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet in the upfield region (typically δ 3.7-3.9 ppm). The methylene (B1212753) protons of the benzyl (B1604629) group (-O-CH₂-Ph) and the methylene bridge (-CH₂-O-) would each produce a singlet, with chemical shifts influenced by the adjacent oxygen atoms and aromatic rings (expected around δ 4.4-4.6 ppm). The aromatic protons of the p-substituted methoxybenzene ring would appear as a characteristic AA'BB' system (two doublets), while the protons of the monosubstituted benzyl ring would present as a more complex multiplet in the aromatic region (δ 7.2-7.5 ppm).

The ¹³C NMR spectrum would complement this information by showing a distinct signal for each unique carbon atom. Key signals would include the methoxy carbon (around δ 55 ppm), the two methylene carbons (in the δ 70-80 ppm range), and the various aromatic carbons, whose chemical shifts would distinguish between substituted and unsubstituted positions on both rings.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Note: This table is based on predictive models and data from structurally similar compounds, as experimental data for this compound is not available.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~3.8 (s, 3H)~55.5
Methylene (-CH₂-O-Bn)~4.5 (s, 2H)~72.0
Methylene (Bn-O-CH₂-)~4.6 (s, 2H)~73.0
Methoxybenzene Ring (C-OCH₃)-~159.0
Methoxybenzene Ring (C-CH₂)-~130.0
Methoxybenzene Ring (CH, ortho)~6.9 (d, 2H)~114.0
Methoxybenzene Ring (CH, meta)~7.2 (d, 2H)~129.5
Benzyl Ring (C-CH₂)-~138.0
Benzyl Ring (ortho, meta, para CH)~7.3-7.4 (m, 5H)~127.5-128.5

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₁₆O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. The most prominent fragmentation pathways would likely involve the cleavage of the ether linkages. Expected key fragments would include the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl groups, and the 4-methoxybenzyl cation (CH₃O-C₆H₄-CH₂⁺) at m/z 121. Other fragments corresponding to the loss of the methoxy group or the entire benzyloxy group would also be anticipated. Analysis of these fragments allows for the reconstruction of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, prominent C-O stretching band for the ether linkages would be visible in the region of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methylene groups would be observed just below 3000 cm⁻¹. Furthermore, characteristic C=C stretching bands for the aromatic rings would be present in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique yields precise coordinates for each atom, allowing for the detailed analysis of its molecular architecture.

X-ray crystallographic analysis would provide a wealth of structural data. This includes the precise measurement of all bond lengths (e.g., C-O, C-C in the aromatic rings, C-H), bond angles (e.g., the C-O-C angle of the ether linkage), and torsion angles, which describe the conformation of the molecule, such as the rotational orientation of the two aromatic rings relative to each other. This level of detail is unparalleled by other analytical methods and provides the definitive solid-state structure of the compound. However, no published crystal structure for this compound is currently available.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The molecular architecture of this compound, possessing both hydrogen bond acceptors (oxygen atoms) and aromatic π-systems, suggests the potential for a variety of non-covalent interactions that dictate its solid-state packing and physical properties. These interactions, while weak individually, can collectively contribute significantly to the stability of the crystalline lattice.

Hydrogen Bonding:

The primary hydrogen bond acceptors in the this compound molecule are the two ether oxygen atoms. While the molecule lacks strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O hydrogen bonds are anticipated. In these interactions, activated C-H groups, such as those on the aromatic rings or the methylene bridge, can act as donors.

Studies on analogous compounds provide evidence for such interactions. For instance, in the crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate, which shares the benzyloxy and methoxybenzene moieties, molecules are linked by C—H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov Similarly, computational and spectroscopic studies on other benzyl ether and anisole (B1667542) derivatives confirm the presence and significance of these weak hydrogen bonds in influencing molecular conformation and packing.

π-Stacking and C-H···π Interactions:

The presence of two aromatic rings—the benzene (B151609) ring from the benzyloxy group and the methoxy-substituted benzene ring—creates a high potential for π-electron-involved interactions. These can manifest as either π-stacking (π-π interactions) or C-H···π interactions.

π-Stacking: This interaction involves the face-to-face or offset stacking of the aromatic rings. The stability of such arrangements is governed by a balance of electrostatic and dispersion forces. libretexts.orgnih.gov Computational studies on various benzene derivatives indicate that slipped-parallel or T-shaped arrangements are often more energetically favorable than a direct face-to-face sandwich configuration. researchgate.net In the case of this compound, the flexible ether linkage would allow the two rings to adopt an orientation that maximizes attractive forces, likely a parallel-displaced or T-shaped conformation, to minimize Pauli repulsion while maximizing favorable dispersion interactions. nih.gov

C-H···π Interactions: These interactions occur when a C-H bond points towards the electron-rich face of an aromatic ring. In the crystal packing of this compound, it is plausible that the aromatic C-H bonds of one molecule interact with the π-system of an adjacent molecule. The crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate demonstrates the presence of C—H···π interactions that link molecular chains together to form two-dimensional networks. nih.gov

The interplay of these weak interactions—C-H···O hydrogen bonds, π-stacking, and C-H···π interactions—would collectively determine the three-dimensional supramolecular architecture of this compound in the solid state. While direct experimental data for this specific compound is not available, the analysis of related structures provides a strong basis for predicting the nature of its intermolecular forces.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of 1-[(benzyloxy)methyl]-4-methoxybenzene. These calculations offer a detailed picture of its electronic landscape and preferred three-dimensional arrangements.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the methoxy (B1213986) group on the aromatic ring is expected to influence the energy of the HOMO, potentially making the ring more susceptible to electrophilic attack.

Geometry Optimization and Validation Against Experimental Data

DFT calculations are employed to determine the most stable geometric structure of this compound by finding the minimum energy conformation. The optimized bond lengths, bond angles, and dihedral angles can then be compared with available experimental data from techniques like X-ray crystallography to validate the accuracy of the computational model. This validation is a critical step to ensure the reliability of the theoretical predictions.

Elucidation of Reaction Pathways and Activation Barriers

Computational studies can map out the potential energy surfaces for reactions involving this compound. For instance, in reactions with dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst, the benzyloxymethyl oxygen undergoes protonation. This leads to the formation of a reactive alkoxysulfonium species. Kinetic studies have shown this step to follow second-order kinetics. The subsequent sulfonium (B1226848) intermediate is highly electrophilic and susceptible to nucleophilic attack. Time-resolved spectroscopic studies have also indicated that the methoxy group at the para position can accelerate nitrene decay by stabilizing transition states through electron donation.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding energy minima, molecular dynamics (MD) simulations offer a way to explore the full range of conformations that this compound can adopt over time at a given temperature. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule, particularly around the ether linkages, and identify the most populated conformational states. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Computational Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict how and where a molecule is likely to react.

In Silico Tools for Reaction Pathway Prediction

Software tools can predict the likely outcomes of reactions involving this compound under various conditions. These tools use established chemical principles and algorithms to forecast reaction pathways and the formation of potential products. For example, the presence of the methoxy group, an electron-donating group, directs electrophiles to the ortho and para positions of the attached benzene (B151609) ring during electrophilic aromatic substitution reactions. This directing effect can be computationally modeled to predict the regioselectivity of such reactions.

Retrosynthetic Analysis and Identification of Synthetic Disconnections

Retrosynthetic analysis is a method used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkages.

The key bond to consider for disconnection is the C-O bond of the benzylic ether. This leads to two potential synthetic routes:

Disconnection 1 (C-O bond of the benzyl (B1604629) group): This disconnection breaks the molecule into a benzyl cation equivalent (benzyl halide) and a 4-methoxybenzyl alcohol anion equivalent (alkoxide).

Disconnection 2 (C-O bond of the methoxy group): This disconnection is less favorable as it involves breaking a more stable aryl ether bond.

Focusing on the more plausible disconnection, the retrosynthetic pathway for this compound can be outlined as follows:

Target Molecule: this compound

First Disconnection (Benzylic Ether): This suggests a Williamson ether synthesis. The precursors would be 4-methoxybenzyl alcohol and a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Second Disconnection (4-methoxybenzyl alcohol): This can be synthesized from the commercially available 4-methoxybenzaldehyde (B44291) via reduction.

Third Disconnection (Benzyl halide): Benzyl halides are readily available commercial reagents.

This retrosynthetic analysis identifies the key synthetic disconnections and points towards a straightforward synthesis from common starting materials. A related synthetic approach was utilized in the preparation of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, which involved the reaction of 4-methoxyphenol (B1676288) with benzyl chloride. nih.gov

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

Precursor MoleculeRole in Synthesis
4-Methoxybenzyl alcoholNucleophile (as alkoxide)
Benzyl halide (e.g., Benzyl bromide)Electrophile
4-MethoxybenzaldehydePrecursor to 4-methoxybenzyl alcohol

Molecular Interaction Studies and Binding Affinity Predictions

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. escholarship.org Computational methods to predict this include molecular dynamics (MD) simulations and free energy calculations. escholarship.orgrsc.org These methods simulate the movement of atoms over time, allowing for the calculation of the binding free energy, which is a key indicator of binding affinity. escholarship.org

Molecular Docking Simulations for Understanding Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used to predict the binding mode of a ligand to a protein's active site. fip.orgajchem-a.comresearchgate.net

For a molecule like this compound, molecular docking simulations could be employed to investigate its potential interactions with various biological targets. The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock Vina) would be used to predict the binding poses of the ligand within the protein's active site. nih.gov

Analysis of Results: The predicted poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the binding affinity. researchgate.net

Although no specific docking studies for this compound have been reported in the searched literature, this methodology provides a powerful tool for hypothesis-driven research into its potential biological activities.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural properties of molecules with their physicochemical properties. These models are built by developing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an experimentally determined property.

For this compound, a QSPR study could be conducted to predict properties such as boiling point, solubility, or chromatographic retention times. The steps involved would be:

Data Collection: A dataset of molecules with known properties and structural similarity to this compound would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

Prediction for the Target Molecule: The validated QSPR model would then be used to predict the property for this compound.

While specific QSPR studies for this compound were not found, this approach remains a valuable tool in chemical research for the prediction of molecular properties.

Q & A

Q. What are the recommended synthetic routes for 1-[(Benzyloxy)methyl]-4-methoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions of substituted benzyl halides with methoxybenzene derivatives. For example, analogous benzyloxy compounds (e.g., 1-(benzyloxy)ethyl derivatives) are synthesized via coupling reactions under inert atmospheres at elevated temperatures (~120°C) . Yields depend on catalyst efficiency (e.g., Pd-based systems), solvent choice (e.g., propylene carbonate as a green solvent), and steric/electronic effects of substituents. Side reactions, such as homo-etherification, may reduce yields, necessitating optimized stoichiometry and reaction monitoring via TLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and benzyloxy/methoxy group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 228.1150 (monoisotopic mass) .
  • Infrared (IR) spectroscopy : Detection of C-O-C stretching vibrations (~1100–1250 cm⁻¹) for ether and methoxy groups .
    Table 1 : Key Molecular Data
PropertyValueSource
Molecular formulaC₁₅H₁₆O₂
Monoisotopic mass228.1150 g/mol
ChemSpider ID224830

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Lab coat, gloves, and eye protection (e.g., goggles) to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For structurally similar benzyloxy compounds (e.g., 1-benzyloxy-4-(2-nitroethenyl)benzene), SC-XRD reveals planar aromatic rings and dihedral angles between substituents, critical for understanding steric interactions and stability . Refinement software like SHELXL is used to model thermal displacement parameters and validate crystallographic data .

Q. What mechanistic challenges arise in Pd-catalyzed cross-coupling reactions involving benzyloxy groups?

  • Methodological Answer :
  • Competing pathways : Homocoupling of benzyl halides vs. cross-coupling with methoxyarenes, requiring ligand optimization (e.g., bulky phosphines) to enhance selectivity .
  • Oxidative addition barriers : Electron-rich benzyloxy groups may slow Pd(0) → Pd(II) activation, necessitating higher temperatures or microwave-assisted synthesis .
  • Byproduct formation : Traces of dehalogenated products or over-alkylation require rigorous purification (e.g., column chromatography) .

Q. How can discrepancies between experimental and computational NMR data be resolved?

  • Methodological Answer :
  • Solvent effects : Compare experimental NMR (in CDCl₃ or DMSO-d₆) with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models (e.g., PCM) .
  • Conformational averaging : Dynamic NMR (DNMR) or variable-temperature studies to assess rotational barriers of the benzyloxy group .
  • Referencing standards : Use NIST database entries for analogous compounds to validate chemical shifts .

Q. What role do solvent polarity and temperature play in the regioselectivity of benzyloxy group reactions?

  • Methodological Answer :
  • Polar solvents (e.g., DMF) : Stabilize charge-separated intermediates, favoring nucleophilic substitution at the benzyloxy methyl position .
  • Non-polar solvents (e.g., toluene) : Promote radical pathways in photochemical reactions .
  • Temperature : Elevated temperatures (>100°C) enhance cross-etherification yields but may degrade thermally sensitive substrates .

Table 2 : Reaction Optimization Parameters

ParameterEffect on ReactionEvidence
Catalyst (Pd)Increases coupling efficiency
Solvent (propylene carbonate)Enhances green chemistry metrics
Temperature (120°C)Accelerates kinetics but risks decomposition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.